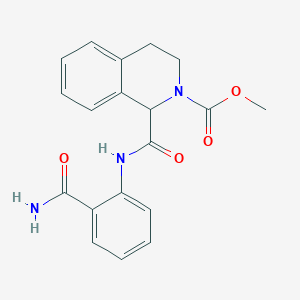
methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a dihydroisoquinoline core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the dihydroisoquinoline core, which can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde. The resulting dihydroisoquinoline is then subjected to carbamoylation reactions.
Pictet-Spengler Condensation: This step involves the reaction of a phenethylamine with an aldehyde under acidic conditions to form the dihydroisoquinoline core.
Carbamoylation: The dihydroisoquinoline is then reacted with isocyanates or carbamoyl chlorides to introduce the carbamoyl groups at the desired positions.
Esterification: Finally, the carboxylate ester is introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler condensation and automated systems for the subsequent carbamoylation and esterification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the carbamoyl groups to amines, potentially altering the biological activity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized dihydroisoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The dihydroisoquinoline core is known for its presence in many natural products with biological activity, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-cancer agent. The carbamoyl groups are known to interact with biological targets, potentially leading to the inhibition of cancer cell growth.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with various molecular targets. The carbamoyl groups can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The dihydroisoquinoline core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 1-((2-carbamoylphenyl)carbamoyl)-isoquinoline-2(1H)-carboxylate
- Methyl 1-((2-carbamoylphenyl)carbamoyl)-tetrahydroisoquinoline-2(1H)-carboxylate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of both carbamoyl and ester functional groups. This combination of features provides it with distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 1-[(2-carbamoylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-19(25)22-11-10-12-6-2-3-7-13(12)16(22)18(24)21-15-9-5-4-8-14(15)17(20)23/h2-9,16H,10-11H2,1H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBONWDSISMNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
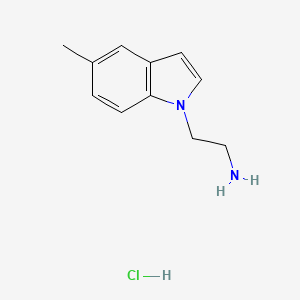
![1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine](/img/structure/B2637811.png)
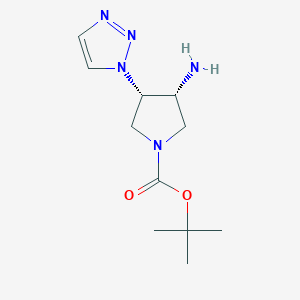
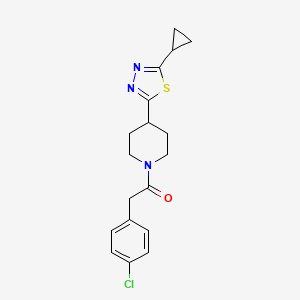
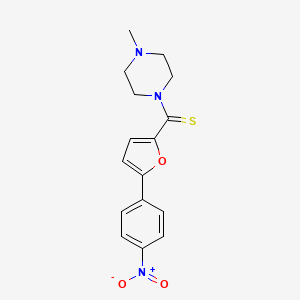
![3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2637820.png)
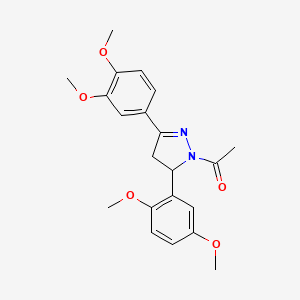
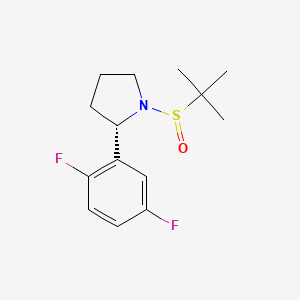
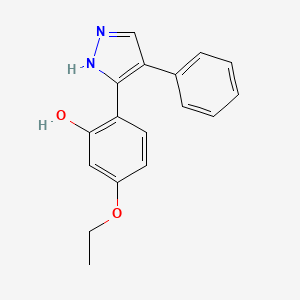
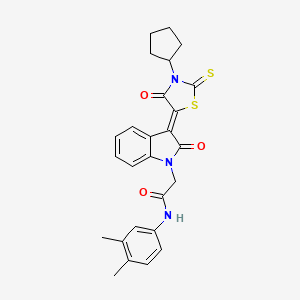
![3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2637826.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2637827.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2637831.png)
